Desfesoterodine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La desfesoterodina se sintetiza a partir de la fesoterodina mediante hidrólisis. El proceso implica la escisión del enlace éster en la fesoterodina, lo que da como resultado la formación de desfesoterodina .

Métodos de producción industrial: La producción industrial de desfesoterodina implica el uso de esterasas no específicas para hidrolizar la fesoterodina. Este proceso se lleva a cabo en condiciones controladas para garantizar la pureza y el rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La desfesoterodina sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: La desfesoterodina se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la desfesoterodina en diferentes formas reducidas.

Sustitución: La desfesoterodina puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y agentes alquilantes.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action:

Desfesoterodine functions by inhibiting the M3 muscarinic receptors in the bladder, which reduces involuntary contractions and increases bladder capacity. This mechanism is crucial for patients suffering from OAB, which affects a significant portion of the population, particularly older adults.

Clinical Efficacy:

Extensive clinical trials have demonstrated the efficacy of fesoterodine (and by extension, this compound) in alleviating OAB symptoms. A systematic review indicated that both 4 mg and 8 mg doses of fesoterodine significantly improved micturition frequency and urgency episodes compared to placebo .

Clinical Applications

-

Overactive Bladder (OAB):

- Efficacy: Studies have shown that this compound effectively reduces urinary frequency and urgency. For instance, a randomized controlled trial involving 836 participants reported significant improvements in micturition frequency and urgency urinary incontinence episodes with both 4 mg and 8 mg doses .

- Safety Profile: The most common adverse effects include dry mouth and constipation, with tolerability being generally favorable across diverse patient demographics .

- Geriatric Population:

- Patients with Neurological Conditions:

Data Summary

The following table summarizes key findings from clinical studies on this compound:

Case Studies

Case Study 1: Efficacy in Elderly Patients

A cohort of elderly patients treated with this compound showed a marked decrease in daily micturition frequency from an average of 10 to 5 episodes per day over a 12-week period. Patient-reported outcomes indicated enhanced satisfaction with treatment.

Case Study 2: Impact on Quality of Life

In another study involving patients with chronic neurological conditions, treatment with this compound resulted in a notable improvement in life quality metrics, including reduced anxiety related to urinary control issues.

Mecanismo De Acción

La desfesoterodina ejerce sus efectos actuando como un antagonista competitivo en los receptores muscarínicos. Se une a estos receptores, inhibiendo la acción de la acetilcolina, un neurotransmisor responsable de la contracción de la vejiga. Esto da como resultado una disminución de la presión del detrusor y una reducción de la urgencia y la frecuencia urinarias .

Compuestos similares:

Tolterodina: La desfesoterodina es el metabolito activo de la tolterodina. Ambos compuestos se utilizan para tratar la vejiga hiperactiva, pero la desfesoterodina tiene una mayor afinidad por los receptores muscarínicos.

Fesoterodina: La fesoterodina es un profármaco que se convierte rápidamente en desfesoterodina en el cuerpo. .

Singularidad: La singularidad de la desfesoterodina radica en su alta afinidad por los receptores muscarínicos y su eficacia en el tratamiento de los síntomas de la vejiga hiperactiva. Su rápida formación a partir de la fesoterodina y su potente actividad antimuscarínica la convierten en un compuesto valioso en la investigación médica y el tratamiento .

Comparación Con Compuestos Similares

Tolterodine: Desfesoterodine is the active metabolite of tolterodine. Both compounds are used to treat overactive bladder, but this compound has a higher affinity for muscarinic receptors.

Fesoterodine: Fesoterodine is a prodrug that is rapidly converted to this compound in the body. .

Uniqueness: this compound’s uniqueness lies in its high affinity for muscarinic receptors and its effectiveness in treating overactive bladder symptoms. Its rapid formation from fesoterodine and its potent antimuscarinic activity make it a valuable compound in medical research and treatment .

Actividad Biológica

Desfesoterodine is an active metabolite of fesoterodine and tolterodine, both of which are antimuscarinic agents used primarily for the treatment of overactive bladder (OAB). This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, safety, and relevant case studies.

Overview of this compound

This compound is formed through the metabolism of fesoterodine, which is a pro-drug that is hydrolyzed to its active form by non-specific esterases. Unlike tolterodine, the metabolism of fesoterodine does not depend on cytochrome P450 enzymes, leading to more consistent plasma levels across different populations. The primary mechanism of action involves antagonism of muscarinic receptors in the bladder, particularly the M3 subtype, which mediates detrusor muscle contraction .

Pharmacological Properties

- Mechanism of Action : this compound selectively inhibits M3 muscarinic receptors, reducing detrusor overactivity and improving bladder storage capacity.

- Metabolism : Rapid hydrolysis of fesoterodine leads to this compound formation, which is then distributed in plasma predominantly unbound (36-54%) .

- Pharmacokinetics : After oral administration, peak plasma concentrations of this compound are reached approximately 4 to 6 hours post-dose. The pharmacokinetic profile shows little inter-subject variability due to the consistent activity of non-specific esterases across individuals .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy in managing OAB symptoms. Key findings include:

- Reduction in Symptoms : In phase III trials, both 4 mg and 8 mg doses of fesoterodine resulted in statistically significant reductions in micturition frequency and urgency compared to placebo. For instance, patients reported a decrease in urgency episodes and nocturnal micturition frequency .

- Comparison with Tolterodine : Fesoterodine showed superior efficacy compared to tolterodine in reducing daytime frequency and urge incontinence episodes. A study involving 1135 patients demonstrated that fesoterodine significantly outperformed tolterodine in various efficacy endpoints .

Safety Profile

The safety profile of this compound is generally favorable, with most adverse effects being mild to moderate. Common side effects include:

- Dry Mouth : Reported in approximately 25-34% of patients depending on the dose.

- Constipation : Occurred in about 11% of treated individuals.

- Urinary Retention : Noted in about 3% of patients .

Table 1: Efficacy Outcomes from Clinical Trials

| Study Type | Dose (mg) | Reduction in Urgency Episodes | Reduction in Micturition Frequency | Adverse Effects (%) |

|---|---|---|---|---|

| Phase III Trial | 4 | -1.92 | -0.93 | Dry Mouth (25) |

| Phase III Trial | 8 | -3.47 | -1.91 | Dry Mouth (34) |

| Comparison with Tolterodine | 4 & 8 | Significant improvement | Significant improvement | Similar profile |

Case Studies

Several case studies have illustrated the effectiveness and tolerability of this compound:

- Elderly Patients with OAB : A case study involving elderly patients demonstrated significant improvements in OAB symptoms with minimal cognitive side effects when treated with fesoterodine at a dose of 4 mg daily over 12 weeks.

- Patients with Neurological Conditions : Another study highlighted that patients with Parkinson's Disease experienced marked symptom relief without significant adverse effects when treated with fesoterodine .

Propiedades

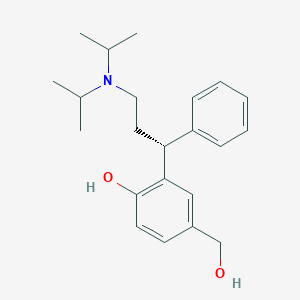

IUPAC Name |

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXZAXCGJSBGDW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431319 | |

| Record name | (R)-5-Hydroxymethyltolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207679-81-0 | |

| Record name | 5-Hydroxymethyltolterodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207679-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desfesoterodine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207679810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfesoterodine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15578 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-5-Hydroxymethyltolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-5-Hydroxymethyl Tolterodine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFESOTERODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU871O78GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of researching different salt forms of Desfesoterodine?

A1: Researching different salt forms of this compound, like the tartaric acid salt [], is crucial for optimizing its pharmaceutical properties. Different salts can exhibit varying solubility, stability, and bioavailability, directly impacting the drug's effectiveness. This research area explores how to formulate this compound for optimal delivery and therapeutic benefit.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.